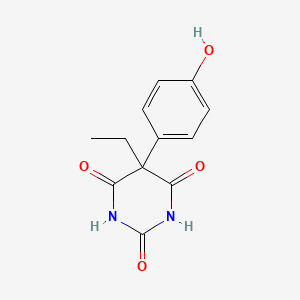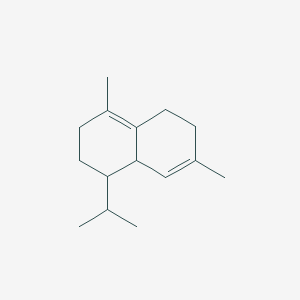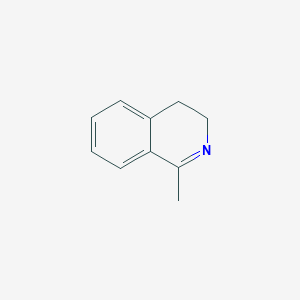
1-Methyl-3,4-dihydroisochinolin
Übersicht
Beschreibung
1-Methyl-3,4-dihydroisoquinoline is an organic compound with the molecular formula C10H11N It belongs to the class of isoquinoline derivatives, which are known for their diverse biological and pharmacological properties
Wissenschaftliche Forschungsanwendungen
1-Methyl-3,4-dihydroisoquinoline has several scientific research applications:
Wirkmechanismus
Target of Action
1-Methyl-3,4-dihydroisoquinoline (1-Me-DHIQ) is a member of the tetrahydroisoquinoline family, which is known to interact with various targets in the body. Tetrahydroisoquinolines, a related class of compounds, have been reported to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that tetrahydroisoquinolines, including 1-me-dhiq, can interact with their targets and induce changes that lead to their biological effects .
Biochemical Pathways
Tetrahydroisoquinolines, a related class of compounds, are known to exert their effects through various biochemical pathways .
Pharmacokinetics
The introduction of substituents at the 3-position in 3,4-dihydroisoquinolinone derivatives, a class to which 1-me-dhiq belongs, is known to generally improve their biostability .
Result of Action
It’s known that tetrahydroisoquinolines, including 1-me-dhiq, can have various effects at the molecular and cellular level .
Action Environment
It’s known that the environment can influence the action of many chemical compounds, including those in the tetrahydroisoquinoline family .
Biochemische Analyse
Biochemical Properties
1-Methyl-3,4-dihydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. 1-Methyl-3,4-dihydroisoquinoline acts as an inhibitor of MAO, thereby affecting the levels of neurotransmitters such as dopamine and serotonin . Additionally, it interacts with catechol-O-methyltransferase (COMT), influencing the metabolism of catecholamines . These interactions highlight the compound’s potential impact on neurotransmitter regulation and its relevance in neurochemical studies.
Cellular Effects
1-Methyl-3,4-dihydroisoquinoline exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound modulates the activity of the noradrenergic and serotonergic systems, leading to changes in neurotransmitter levels and signaling . This modulation can affect cellular functions such as mood regulation and stress response. Furthermore, 1-Methyl-3,4-dihydroisoquinoline has been observed to impact the expression of genes involved in oxidative stress and inflammation, suggesting its potential role in neuroprotection .
Molecular Mechanism
The molecular mechanism of 1-Methyl-3,4-dihydroisoquinoline involves several key interactions at the molecular level. The compound binds to the active sites of MAO and COMT, inhibiting their enzymatic activity . This inhibition leads to an increase in the levels of monoamines and catecholamines, which can have various physiological effects. Additionally, 1-Methyl-3,4-dihydroisoquinoline has been shown to interact with dopamine receptors, further influencing neurotransmitter signaling . These molecular interactions underline the compound’s potential as a modulator of neurotransmitter systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-3,4-dihydroisoquinoline have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to 1-Methyl-3,4-dihydroisoquinoline can lead to sustained changes in cellular function, including alterations in neurotransmitter levels and gene expression . These findings suggest that the compound’s effects are both stable and persistent in controlled environments.
Dosage Effects in Animal Models
The effects of 1-Methyl-3,4-dihydroisoquinoline vary with different dosages in animal models. At lower doses, the compound has been shown to produce antidepressant-like effects, reducing immobility time in behavioral tests . At higher doses, 1-Methyl-3,4-dihydroisoquinoline can exhibit toxic effects, including neurotoxicity and oxidative stress . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
1-Methyl-3,4-dihydroisoquinoline is involved in several metabolic pathways, primarily related to the metabolism of monoamines and catecholamines. The compound inhibits MAO and COMT, leading to altered metabolic flux and increased levels of neurotransmitters . Additionally, it can undergo further metabolic transformations, including N-demethylation and oxidation, resulting in various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 1-Methyl-3,4-dihydroisoquinoline is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It interacts with specific transporters and binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of 1-Methyl-3,4-dihydroisoquinoline in specific tissues are influenced by these transport mechanisms, which are essential for its pharmacological activity.
Subcellular Localization
The subcellular localization of 1-Methyl-3,4-dihydroisoquinoline plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, it can be found in the mitochondria, where it influences oxidative stress and energy metabolism . The targeting signals and post-translational modifications that direct 1-Methyl-3,4-dihydroisoquinoline to specific subcellular compartments are important for its biochemical effects and therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-3,4-dihydroisoquinoline can be synthesized through several methods. One common approach involves the Bischler-Napieralski cyclization of β-phenylethylamine derivatives, followed by reduction. The reaction typically employs dehydrating agents such as phosphorus pentoxide or polyphosphoric acid to facilitate cyclization, and subsequent reduction can be achieved using hydrogenation or metal hydrides .
Industrial Production Methods: Industrial production of 1-Methyl-3,4-dihydroisoquinoline often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Bischler-Napieralski method remains a preferred route due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed:
Oxidation: 1-Methylisoquinoline.
Reduction: 1-Methyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted isoquinoline derivatives.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3,4-dihydroisoquinoline can be compared with other isoquinoline derivatives such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar in structure but fully saturated, leading to different reactivity and biological properties.
3,4-Dihydroisoquinoline: Lacks the methyl group, which affects its chemical behavior and applications.
1-Methylisoquinoline: An oxidized form with distinct chemical and pharmacological characteristics.
Uniqueness: 1-Methyl-3,4-dihydroisoquinoline is unique due to its specific structural features, which confer distinct reactivity and potential for diverse applications in various fields of research and industry .
Eigenschaften
IUPAC Name |
1-methyl-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZLDIIDMFCOGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946947 | |
| Record name | 1-Methyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2412-58-0 | |
| Record name | 2412-58-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-3,4-dihydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 1-Methyl-3,4-dihydroisoquinoline is C10H11N, and its molecular weight is 145.20 g/mol.
ANone: While specific spectroscopic data is not provided within the given research abstracts, common characterization techniques for this compound include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide information about the compound's structure and purity.
A: 1-Methyl-3,4-dihydroisoquinoline serves as a model substrate for studying the activity and selectivity of imine reductases (IREDs) [, , , ]. IREDs are enzymes that catalyze the reduction of imines to amines, which are important reactions in the synthesis of various pharmaceuticals and agrochemicals.
A: Researchers use 1-Methyl-3,4-dihydroisoquinoline as a model substrate to investigate the kinetic and mechanistic aspects of IRED-catalyzed asymmetric transfer hydrogenation reactions [, , ]. This helps in understanding how these enzymes achieve high enantioselectivity, which is crucial for producing single enantiomers of chiral amines.
A: Computational methods like Density Functional Theory (DFT) are used to model the interaction between 1-Methyl-3,4-dihydroisoquinoline and IREDs []. These simulations help visualize the enzyme-substrate interactions, predict the stereochemical outcome of reactions, and investigate the impact of mutations on enantioselectivity.
A: Research suggests that introducing fluorine atoms at the 1-position of 1-Methyl-3,4-dihydroisoquinoline can significantly alter the kinetic order of enantiomer formation during IRED-catalyzed reductions []. This highlights the importance of structural modifications in influencing the reactivity and stereoselectivity of these reactions. Additionally, the presence and position of substituents on the dihydroisoquinoline ring can influence the stereoselectivity of annelation reactions with prochiral β,β'-triketones [].
A: Studies on rats using radiolabeled 1-Methyl-3,4-dihydroisoquinoline revealed that a significant portion is excreted unchanged in urine []. A small amount is metabolized into 4-hydroxy-1MeTIQ, 2-methyl-1MeTIQ, and 1-methyl-3,4-dihydroisoquinoline. Notably, the compound readily crosses the blood-brain barrier, leading to higher concentrations in the brain compared to blood.
A: While 1-Methyl-3,4-dihydroisoquinoline itself does not induce prolactin release, research indicates that it can effectively block the release of prolactin induced by salsolinol, a putative endogenous prolactin-releasing factor [, ]. This blocking effect was observed in response to various stimuli, including suckling, immobilization stress, and formalin stress.
A: Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the identification and quantification of 1-Methyl-3,4-dihydroisoquinoline in complex mixtures, such as essential oils [].
A: Early studies focused on understanding the metabolism and distribution of 1-Methyl-3,4-dihydroisoquinoline due to its potential relevance to Parkinson's disease []. Later, the focus shifted towards its use as a model substrate for exploring the catalytic activity and enantioselectivity of IREDs.
A: The research on 1-Methyl-3,4-dihydroisoquinoline involves a convergence of various disciplines, including organic chemistry, biochemistry, enzymology, and computational chemistry [, , , , , ]. This interdisciplinary approach is crucial for understanding the compound's properties, its interactions with biological systems, and its potential applications in various fields.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
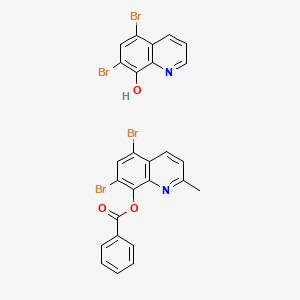
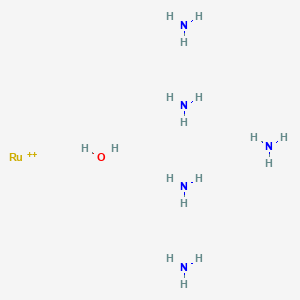
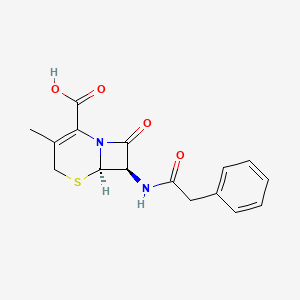
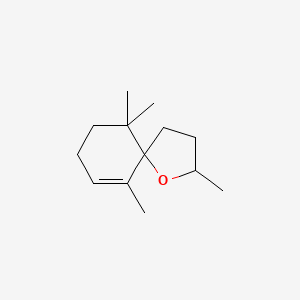
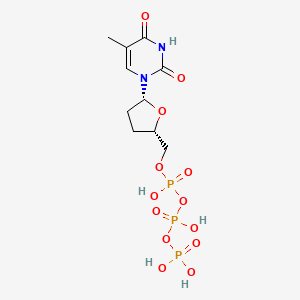


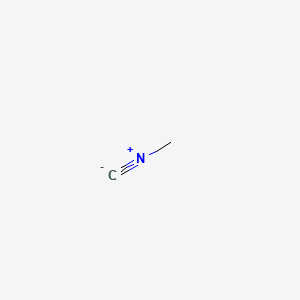

![21-chloro-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19,21,29-tetraene-5,9,28-triol](/img/structure/B1216405.png)
